4-Methylphenyl 3-methylbenzoate
Description
4-Methylphenyl 3-methylbenzoate is an aromatic ester comprising a 4-methylphenyl group esterified to 3-methylbenzoic acid. This compound is structurally characterized by a methyl substituent at the para position of the phenyl ring and a meta-methyl group on the benzoate moiety. Its molecular formula is C₁₅H₁₄O₂, with a molecular weight of 242.27 g/mol (estimated from analogs in ).
Properties
CAS No. |
21121-94-8 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(4-methylphenyl) 3-methylbenzoate |
InChI |
InChI=1S/C15H14O2/c1-11-6-8-14(9-7-11)17-15(16)13-5-3-4-12(2)10-13/h3-10H,1-2H3 |
InChI Key |
BLVGONGAAFCSAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C |
Other CAS No. |
21121-94-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations:
Substituent Position and Polarity: The 4-methylphenyl group in the target compound increases hydrophobicity compared to smaller esters like methyl 3-methylbenzoate, which may influence solubility and bioavailability .
Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (in Methyl 4-fluoro-3-(4-methylphenyl)benzoate) is electron-withdrawing, which can enhance metabolic stability and binding affinity in drug design . Acetyl groups (e.g., 4-acetylphenyl 3-methylbenzoate) may confer antioxidant properties, as seen in related acetophenone derivatives .
Physical Properties and Stability
- Melting Points and Solubility :
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